2-(Boc-Amino)ethylboronic acid pinacol ester
CAS No.: 1850305-79-1
Cat. No.: VC7052602
Molecular Formula: C13H26BNO4
Molecular Weight: 271.16
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1850305-79-1 |
---|---|
Molecular Formula | C13H26BNO4 |
Molecular Weight | 271.16 |
IUPAC Name | tert-butyl N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]carbamate |
Standard InChI | InChI=1S/C13H26BNO4/c1-11(2,3)17-10(16)15-9-8-14-18-12(4,5)13(6,7)19-14/h8-9H2,1-7H3,(H,15,16) |
Standard InChI Key | KXXYKDWLOOTXGS-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)CCNC(=O)OC(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-(Boc-Amino)ethylboronic acid pinacol ester features a boronic acid group stabilized by a pinacol ester and an ethylamine side chain protected by a Boc group. The Boc group () prevents unwanted reactions at the amine site, while the pinacol ester (derived from pinacol, ) enhances the boronic acid’s stability against protodeboronation . The molecular structure is defined by the formula , with a calculated exact mass of 271.1608 g/mol .
Synthesis and Manufacturing
Stepwise Synthesis
The synthesis involves two key steps: (1) Boc protection of the primary amine and (2) pinacol ester formation. Starting with 2-aminoethylboronic acid, the amine is treated with di-tert-butyl dicarbonate () in the presence of a base like triethylamine to form the Boc-protected intermediate. Subsequent reaction with pinacol under acidic conditions yields the final product.
Optimization Challenges
Reaction yields depend on avoiding premature deprotection of the Boc group and minimizing boronic acid oxidation. Anhydrous conditions and inert atmospheres (e.g., nitrogen or argon) are critical. Industrial-scale production may employ continuous flow systems to enhance reproducibility, though no specific data from the sources confirm this.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
This compound is widely used in Suzuki-Miyaura reactions to form carbon-carbon bonds. For example, it couples with aryl halides in the presence of palladium catalysts (e.g., ) to generate biaryl structures, pivotal in pharmaceutical intermediates. The Boc group remains intact under standard coupling conditions (e.g., , 80°C), enabling post-coupling deprotection for further functionalization.
Medicinal Chemistry
In drug discovery, the compound serves as a building block for protease inhibitors and kinase-targeting molecules. The boronic acid group can act as a transition-state mimic in enzyme inhibition, while the Boc group allows selective modification of the amine post-synthesis.
Future Research Directions
Synthetic Methodology Improvements
Exploring alternative catalysts (e.g., nickel-based systems) could reduce reliance on palladium, lowering costs and environmental impact. Additionally, developing one-pot protocols for Boc protection and pinacol ester formation may streamline synthesis.
Expanding Biomedical Applications
The compound’s boronic acid moiety could be leveraged in boron neutron capture therapy (BNCT) for cancer, though this requires in vivo stability studies. Further, its use in covalent inhibitor design warrants exploration, particularly targeting cysteine or lysine residues in disease-related proteins.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume